molecular formula C19H25NO3S B8597816 Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- CAS No. 124978-79-6

Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl-

Cat. No.: B8597816
CAS No.: 124978-79-6
M. Wt: 347.5 g/mol
InChI Key: OOOSYHOYONXZQQ-UHFFFAOYSA-N
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Description

Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is a complex organic compound with a unique structure that combines phenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenyl Intermediate: The phenyl group is functionalized with a hydroxyl group and an aminomethyl group through a series of reactions involving reagents such as formaldehyde and methylamine.

    Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, using thienyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The phenyl and thienyl intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The thienyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar hydroxyl groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in organic synthesis with similar structural complexity.

Uniqueness

Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is unique due to its combination of phenyl and thienyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

124978-79-6

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

[3-tert-butyl-4-hydroxy-5-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-thiophen-2-ylmethanone

InChI

InChI=1S/C19H25NO3S/c1-19(2,3)15-11-13(18(23)16-6-5-9-24-16)10-14(17(15)22)12-20(4)7-8-21/h5-6,9-11,21-22H,7-8,12H2,1-4H3

InChI Key

OOOSYHOYONXZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)CN(C)CCO)C(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone (22.0 g) was dissolved in 440 ml of ethanol and heated to reflux for 6 hours with 12.7 g of N-methylethanolamine, 14.5 g of a 35% aqueous solution of formaldehyde and 50.8 g of acetic acid. After the reaction, the solvent was evaporated. A saturated aqueous solution of sodium bicarbonate was added to the residue and the mixture was extracted with chloroform three times. The extract was dried with magnesium sulfate, the solvent evaporated, and the resulting yellow oil subjected to a column chromatography (500 g of silica gel being used; eluates were (1) ethylacetate/n-hexane in 3:1 proportions and (2) the same in 1:1 proportion). The isolated and purified product was recrystallized from methanol/water to give 23.33 g of pale yellow crystals, m.p. 98°-100° C. (methanol/water).
Name
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.8 g
Type
reactant
Reaction Step Two

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